

Biocompatibility Testing of Dihexyl Azelate: An ISO 10993 Implementation Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dihexyl azelate*

CAS No.: *109-31-9*

Cat. No.: *B089611*

[Get Quote](#)

Introduction: The Shift from Phthalates to Azelates

Dihexyl Azelate (DHA) (CAS: 109-31-9) is a dicarboxylic acid ester emerging as a critical alternative to traditional phthalate plasticizers like DEHP in medical device manufacturing.^[1] As regulatory pressure mounts against phthalates due to reproductive toxicity and endocrine disruption concerns (REACH, EU MDR), the medical polymer industry requires validated alternatives that maintain the mechanical flexibility of PVC without compromising biological safety.

This guide provides a rigorous technical framework for evaluating the biocompatibility of DHA according to ISO 10993 standards. Unlike generic summaries, this document focuses on the specific physicochemical challenges of testing lipophilic esters and provides actionable protocols for researchers validating DHA for medical use.

Comparative Analysis: DHA vs. Industry Standards

To justify the transition to DHA, we must objectively compare its toxicological and physicochemical profile against the industry standard (DEHP) and the leading alternative (TOTM).

Table 1: Physicochemical & Toxicological Comparison

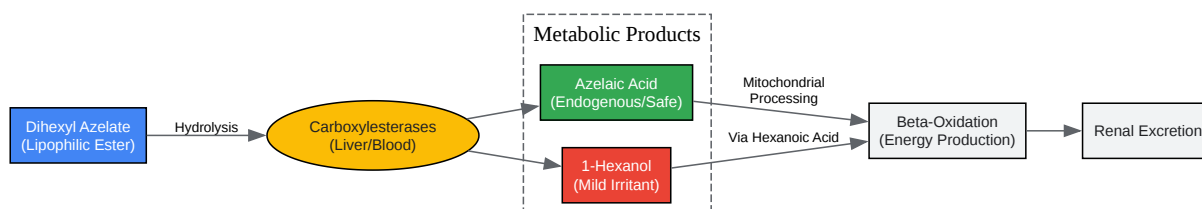
Feature	Dihexyl Azelate (DHA)	DEHP (Phthalate)	TOTM (Trimellitate)	Implication for Biocompatibility
Chemical Class	Aliphatic Diester	Ortho-Phthalate	Aromatic Triester	Aliphatic structures generally show lower endocrine disrupting potential. [1]
Molecular Weight	~356.5 g/mol	~390.6 g/mol	~546.8 g/mol	Lower MW of DHA implies higher potential for migration/leaching compared to TOTM. [1]
LogP (Lipophilicity)	~6.5 (Est.) [1]	7.6	>8.0	DHA is highly lipophilic; extraction in polar solvents (saline) may yield false negatives. [1]
Acute Oral LD50 (Rat)	16 g/kg (Practically Non-toxic)	30 g/kg	>3.2 g/kg	Acute systemic toxicity is negligible for all; chronic endpoints matter more. [1]

Skin Irritation (Conc.)	Category 2 (Moderate)	Mild	Negligible	Critical Risk: DHA requires rigorous ISO 10993-10 testing due to inherent irritancy of the neat fluid.[1]
Metabolic Byproducts	Azelaic Acid + Hexanol	MEHP + 2- Ethylhexanol	Trimellitic acid + 2-EH	Azelaic acid is a normal cellular metabolite (beta- oxidation); MEHP is a known toxicant. [1]

Mechanism of Action & Safety Profile

The biological safety of DHA hinges on its metabolic hydrolysis. Unlike phthalates, which metabolize into mono-esters (e.g., MEHP) that disrupt peroxisome proliferator-activated receptors (PPARs), DHA hydrolyzes into Azelaic Acid and 1-Hexanol.[1]

- Azelaic Acid: A naturally occurring dicarboxylic acid found in wheat and produced endogenously.[1] It is FDA-approved for dermatological use, suggesting low sensitization potential.[1]
- 1-Hexanol: A fatty alcohol with moderate irritancy but low systemic toxicity, rapidly oxidized to hexanoic acid and metabolized via the fatty acid cycle.



[Click to download full resolution via product page](#)

Figure 1: Metabolic hydrolysis pathway of **Dihexyl Azelate** demonstrating conversion into bio-resorbable metabolites.[1]

ISO 10993 Testing Strategy

For a medical device containing DHA (e.g., PVC tubing, catheter), a risk-based approach (ISO 10993-1) is mandatory.[1] The following testing matrix is required for an Externally Communicating Device (Blood Path, Indirect) for prolonged contact (>24h).

Phase 1: Chemical Characterization (ISO 10993-18)

Before biological testing, quantify the amount of DHA leaching.

- Method: Exhaustive extraction (Isopropanol/Hexane) followed by GC-MS.[1]
- Target: Identify DHA purity (>99%) and specific impurities (e.g., unreacted azelaic acid, monohexyl azelate).
- Acceptance: Total leachable DHA must be below the Tolerable Intake (TI) derived from the NOAEL (No Observed Adverse Effect Level).

Phase 2: Biological Testing (The "Big Three" + Hemocompatibility)

A. Cytotoxicity (ISO 10993-5)

Rationale:[1] Determines if leachable DHA causes cell death.[1]

- Challenge: DHA is hydrophobic.[1][2] Aqueous extracts (MEM) may not carry enough DHA to trigger toxicity, leading to false safety.[1]
- Protocol Adjustment: Use MEM + 5% Serum or a compatible lipid vehicle to ensure relevant extraction.[1]

B. Irritation & Sensitization (ISO 10993-10)

Rationale:[1][3][4] Pure DHA is a Category 2 skin irritant.[1] We must prove that the leached amount from the device is below the irritation threshold.

- Test: Intracutaneous Reactivity (Rabbit).

C. Hemocompatibility (ISO 10993-4)

Rationale: Critical for PVC blood bags/tubing.[1] DHA must not cause hemolysis or thrombosis.
[1]

Detailed Experimental Protocols

Protocol 1: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of DHA leachables on L929 mouse fibroblast cells.

- Preparation of Extracts:
 - Test Article: DHA-plasticized PVC (cut to surface area ratio).
 - Vehicle: MEM supplemented with 10% Fetal Bovine Serum (FBS).[1]
 - Condition: Extract at for 24 hours with agitation (simulating body temperature use).
- Cell Culture:
 - Seed L929 cells in 96-well plates (

cells/well). Incubate 24h until sub-confluent.

- Exposure:
 - Replace culture medium with 100 µL of Test Extract (100%, 50%, 25%, 12.5% dilutions).
 - Controls:
 - Negative:[5] High-density polyethylene (HDPE).[1]
 - Positive: Latex or 0.1% ZDEC (Zinc Diethyldithiocarbamate).[1]
 - Incubate for 24 hours.
- Quantification (MTT):
 - Add 10 µL MTT reagent (5 mg/mL).[1] Incubate 4h.
 - Solubilize formazan crystals with DMSO.[1]
 - Measure Absorbance (OD) at 570 nm.[1]
- Analysis:
 - Viability % =

.[1]
 - Pass Criteria: Viability

of blank.

Protocol 2: Intracutaneous Reactivity (Irritation)

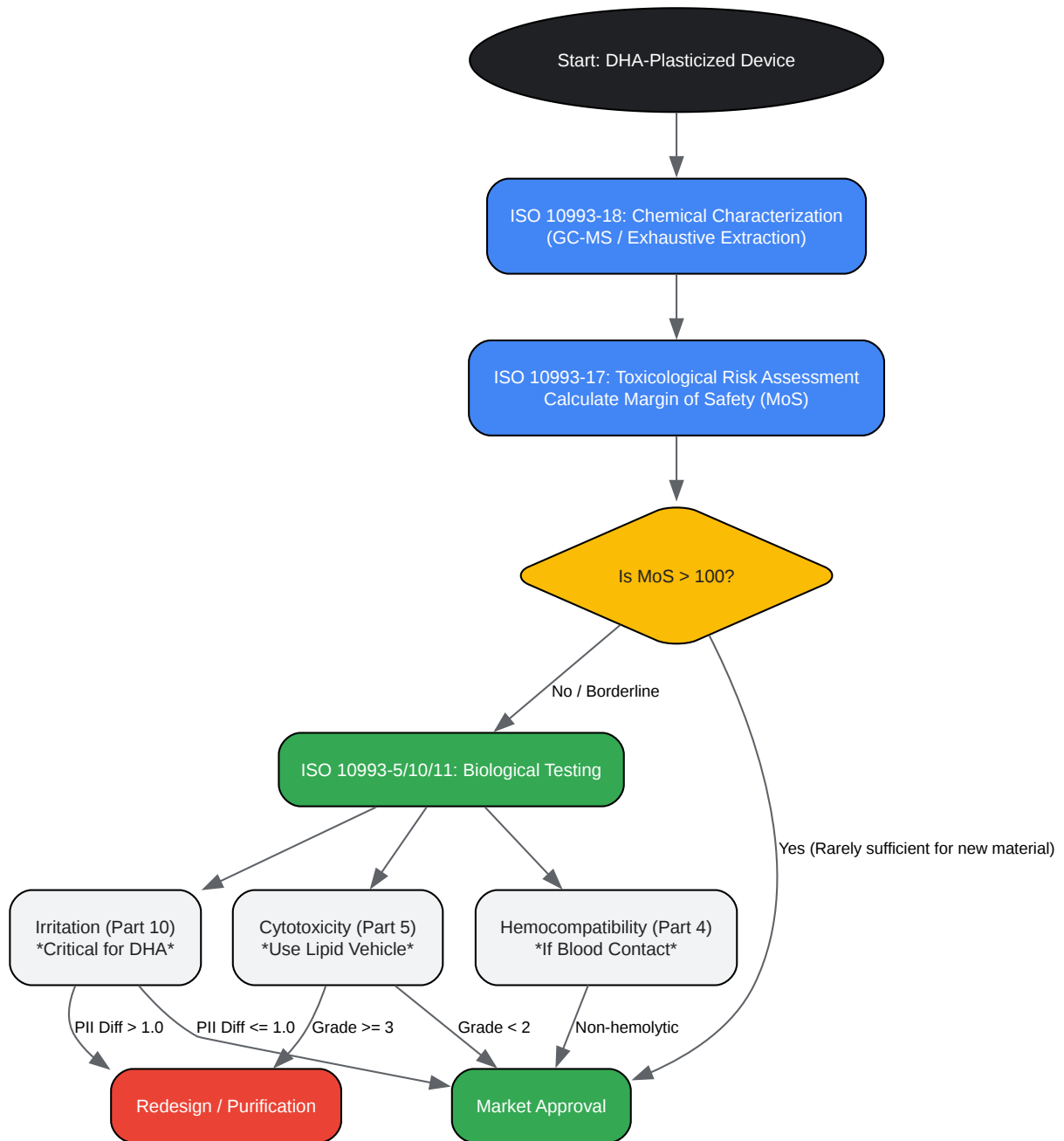
Objective: Assess local irritation of DHA leachables in micro-vascularized tissue.[1]

- Animals: 3 New Zealand White Rabbits.
- Extraction:

- Polar: Physiological Saline ([1](#)).
- Non-Polar: Sesame Oil or Cottonseed Oil (Crucial for extracting lipophilic DHA).[1](#)
- Note: Pure DHA is an irritant; this test confirms if the device releases irritating quantities.
- Injection:
 - Inject 0.2 mL of extract intracutaneously at 5 sites on one side of the spine.
 - Inject 0.2 mL of Vehicle Control at 5 sites on the opposite side.
- Observation:
 - Score Erythema (Redness) and Edema (Swelling) at 24h, 48h, and 72h.
 - Scoring Scale: 0 (None) to 4 (Severe).
- Calculation:
 - Calculate the Primary Irritation Index (PII).
 - Pass Criteria: The difference between the Test and Control mean scores must be

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating DHA, specifically addressing its lipophilic nature and potential irritancy.



[Click to download full resolution via product page](#)

Figure 2: ISO 10993 compliance workflow emphasizing chemical characterization and specific biological endpoints for DHA.

Expert Insights & Troubleshooting

- The "Oil" Factor: When testing DHA, standard saline extracts often pass Cytotoxicity (Grade 0) because DHA is insoluble in water. You must rely on the Sesame Oil extract data from the Intracutaneous Reactivity test or use a surfactant-enhanced vehicle for cytotoxicity to avoid a "false safe" result.
- Sterilization Compatibility: DHA is an ester.^[1] Avoid high-pH cleaning agents or sterilization methods that induce hydrolysis (e.g., steam sterilization if the polymer matrix is moisture-permeable), as this increases Azelaic Acid and Hexanol leachables, potentially spiking acidity and irritation scores. Gamma irradiation is generally preferred but must be validated for cross-linking effects.^[1]
- Regulatory Narrative: When submitting to the FDA or Notified Bodies, explicitly reference the metabolic pathway (Figure 1). Framing DHA as a "pro-drug" like precursor to Azelaic Acid (a safe dermatological agent) builds a strong safety argument.^[1]

References

- International Organization for Standardization. (2018).^[1] ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.^{[1][1]}
- PubChem. (2024).^[1] **Dihexyl azelate** (Compound Summary).^{[1][2][6][7]} National Library of Medicine.^[1] ^[1]
- US Food and Drug Administration (FDA). (2023).^[1] Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1" Guidance for Industry.^{[1][8][1]}
- Scientific Committee on Consumer Safety (SCCS). (2012).^[1] Opinion on Azelaic acid and its esters.^{[1][2][9]} European Commission.^[1] (Provides tox data on the metabolite Azelaic Acid).
- Subham Banerjee et al. (2013).^{[1][4]} Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch...^[4] (Demonstrates testing methodology for ester-based

patches).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Dihexyl azelate | C₂₁H₄₀O₄ | CID 7985 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CAS 109-31-9: 1,9-Dihexyl nonanedioate | CymitQuimica \[cymitquimica.com\]](#)
- [3. Evaluation of dermal irritation and skin sensitization due to vitacoxib - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against \({+/-}\) anatoxin-a poisoning - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. accustandard.com \[accustandard.com\]](#)
- [7. DI-N-HEXYL AZELATE | 109-31-9 \[chemicalbook.com\]](#)
- [8. fda.gov \[fda.gov\]](#)
- [9. ukm.my \[ukm.my\]](#)
- To cite this document: BenchChem. [Biocompatibility Testing of Dihexyl Azelate: An ISO 10993 Implementation Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089611/docs#biocompatibility-testing-of-dihexyl-azelate-an-iso-10993-implementation-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)